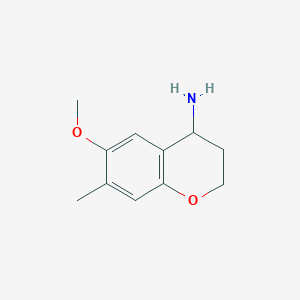

6-Methoxy-7-methylchroman-4-amine

Description

6-Methoxy-7-methylchroman-4-amine is a chroman derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxygen-containing six-membered heterocycle. The compound features a methoxy group (-OCH₃) at position 6, a methyl group (-CH₃) at position 7, and an amine (-NH₂) at position 4. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.25 g/mol . The compound exists as enantiomers: (R)- and (S)-6-methoxy-7-methylchroman-4-amine, with the (S)-enantiomer having the CAS registry number 1272736-53-4 .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

6-methoxy-7-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO2/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6,9H,3-4,12H2,1-2H3 |

InChI Key |

JCXIOPSEMHSFCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(CCO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-7-methylchroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-formyl-6-methylchromone with primary amines in the presence of a catalyst. The reaction conditions often require elevated temperatures and basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 6-Methoxy-7-methylchroman-4-amine may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-7-methylchroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methoxy-7-methylchroman-4-amine is a compound of significant interest in scientific research due to its diverse biological activities and potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. This article explores its applications in detail, supported by data tables and case studies.

Chemical Properties and Structure

6-Methoxy-7-methylchroman-4-amine belongs to the chroman family, characterized by a benzopyran structure with specific substitutions that enhance its chemical reactivity and biological activities. The molecular formula is with a molecular weight of approximately 193.24 g/mol .

Antioxidant Activity

6-Methoxy-7-methylchroman-4-amine exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial in developing therapeutic agents for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer.

Pharmacological Potential

Recent studies have highlighted the compound's pharmacological potential, particularly in the following areas:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .

Medicinal Chemistry

The structural features of 6-Methoxy-7-methylchroman-4-amine allow for modifications that can enhance its biological activity. For instance, derivatives of this compound have been synthesized to evaluate their efficacy as anti-leishmanial agents, showcasing its versatility in medicinal chemistry .

Materials Science

In materials science, compounds related to 6-Methoxy-7-methylchroman-4-amine are being explored for their potential use in creating novel polymers and coatings due to their unique chemical properties and stability under various conditions .

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant capabilities of 6-Methoxy-7-methylchroman-4-amine revealed that it effectively reduced lipid peroxidation in cellular models. The results indicated a dose-dependent response, confirming its potential as a therapeutic agent against oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models of inflammation, administration of 6-Methoxy-7-methylchroman-4-amine resulted in a significant decrease in pro-inflammatory cytokines. These findings support further investigation into its application as an anti-inflammatory drug.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit tumor necrosis factor-α (TNF-α) or other inflammatory mediators, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on shared chroman-4-amine frameworks or analogous substitution patterns:

Comparative Analysis of Physicochemical Properties

Substituent Effects on Molecular Weight

- The bromine atom in 6-Bromo-7-methylchroman-4-amine increases its molecular weight (241.9 g/mol ) compared to the methoxy-substituted analog (193.25 g/mol ) due to bromine’s higher atomic mass .

- Enantiomers (R and S) of 6-methoxy-7-methylchroman-4-amine share identical molecular formulas and weights, differing only in stereochemical configuration .

Electronic and Steric Effects

- Bromo (-Br) : Electron-withdrawing properties may reduce electron density on the aromatic ring, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methyl (-CH₃) : At position 7, this group introduces steric hindrance, which could affect binding interactions in biological systems or synthetic modifications.

Biological Activity

6-Methoxy-7-methylchroman-4-amine, a chiral compound from the chroman family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The unique structural features of this compound, including a methoxy group at the 6th position, a methyl group at the 7th position, and an amine group at the 4th position, contribute to its diverse pharmacological properties.

The synthesis of 6-Methoxy-7-methylchroman-4-amine typically involves several steps:

- Formation of the Chroman Ring : Cyclization reactions using phenol derivatives and aldehydes or ketones.

- Methoxy Group Introduction : Methylation using methyl iodide in the presence of a base.

- Methyl Group Introduction : Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst.

- Amine Group Introduction : Reductive amination of corresponding ketone or aldehyde intermediates.

The biological activity of 6-Methoxy-7-methylchroman-4-amine is primarily mediated through:

- Receptor Binding : Interaction with neurotransmitter receptors, influencing their activity.

- Enzyme Inhibition : Targeting specific enzymes to modulate metabolic pathways.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress .

Biological Activities

Research indicates that 6-Methoxy-7-methylchroman-4-amine possesses several notable biological activities:

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative damage. It effectively scavenges free radicals, thus potentially mitigating conditions associated with oxidative stress .

Anti-inflammatory Effects

Studies suggest that this compound may exhibit anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Research indicates that 6-Methoxy-7-methylchroman-4-amine may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders such as Alzheimer’s disease .

Case Studies and Research Findings

Several studies have explored the biological effects of 6-Methoxy-7-methylchroman-4-amine:

- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells have shown that exposure to this compound alters key metabolic pathways associated with cell proliferation and oxidative stress responses. The metabolomic analysis revealed significant changes in metabolites linked to cellular growth and survival pathways .

- Comparative Studies : Comparisons with similar compounds indicate that the specific configuration of 6-Methoxy-7-methylchroman-4-amine enhances its biological activity compared to non-chiral analogs, highlighting the importance of stereochemistry in pharmacological efficacy.

- Mechanistic Insights : Investigations into the mechanisms by which this compound exerts its effects have revealed potential pathways involving gene regulation associated with oxidative stress response and cell cycle modulation .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.